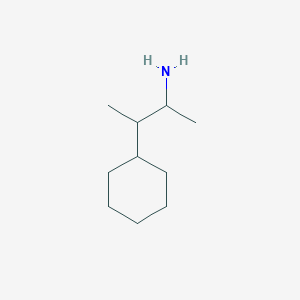

3-Cyclohexylbutan-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-8(9(2)11)10-6-4-3-5-7-10/h8-10H,3-7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXLQIAOHRCHNEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Cyclohexylbutan-2-amine chemical properties

An In-Depth Technical Guide to the Chemical Properties of 3-Cyclohexylbutan-2-amine

Abstract

This compound is a primary amine featuring a chiral butane backbone and a cyclohexyl substituent. Its structure, possessing two stereocenters, presents significant opportunities for stereoisomer-specific applications in medicinal chemistry and materials science. This guide provides a comprehensive analysis of its core chemical properties, including molecular structure, stereoisomerism, a proposed synthetic pathway via reductive amination, and characteristic reactivity. Furthermore, we explore its potential applications as a structural motif in drug discovery and outline critical safety and handling protocols for laboratory settings. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.

Molecular Structure and Physicochemical Properties

This compound (IUPAC Name: this compound) is an aliphatic amine with the molecular formula C₁₀H₂₁N.[1] The molecule's architecture consists of a four-carbon butane chain with an amino group at the C2 position and a cyclohexyl ring attached to the C3 position. This substitution pattern results in a molecular structure with significant steric bulk near the reactive amine center, a feature that can be exploited to modulate biological activity or direct chemical synthesis.

The primary amine group imparts basic properties and serves as a key functional handle for a wide range of chemical transformations. Its physicochemical properties are summarized in the table below, based on computed data from publicly available chemical databases.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 855364-40-8 | PubChem[1] |

| Molecular Formula | C₁₀H₂₁N | PubChem[1] |

| Molecular Weight | 155.28 g/mol | PubChem[1] |

| Canonical SMILES | CC(C1CCCCC1)C(C)N | PubChem[1] |

| InChI Key | YXLQIAOHRCHNEY-UHFFFAOYSA-N | PubChem[1] |

| Monoisotopic Mass | 155.1674 Da | PubChemLite[2] |

| Predicted XLogP3 | 3.3 | PubChem[1] |

Stereochemistry: The Foundation of Molecular Specificity

A critical feature of this compound is the presence of two chiral centers at the C2 and C3 positions of the butane backbone. The existence of these stereocenters gives rise to four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are an enantiomeric pair, while the (2R,3S) and (2S,3R) isomers constitute a second enantiomeric pair. The relationship between these two pairs is diastereomeric.

The spatial arrangement of the amine, methyl, and cyclohexyl groups is unique for each isomer, which can lead to profound differences in their interaction with chiral environments, such as biological receptors or chiral catalysts. In drug development, isolating and testing individual stereoisomers is a mandatory step, as biological activity and metabolic profiles often reside in a single isomer, while others may be inactive or contribute to off-target effects.[3]

Proposed Synthesis and Manufacturing Workflow

While specific literature detailing the synthesis of this compound is sparse, a robust and industrially scalable route can be proposed based on well-established principles of organic chemistry. The most logical approach is the reductive amination of the corresponding ketone, 3-cyclohexylbutan-2-one (CAS 20474-46-8).[4] This method offers high yields and allows for the use of various ammonia sources and reducing agents.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of 3-cyclohexylbutan-2-one (1.0 eq) in an appropriate solvent such as methanol or ethanol, add a source of ammonia. An excess of ammonium acetate or a solution of ammonia in methanol can be used to drive the initial imine formation.

-

Imine Formation: The mixture is stirred at room temperature to facilitate the formation of the intermediate imine. The causality here is the nucleophilic attack of ammonia on the carbonyl carbon, followed by dehydration. Monitoring by TLC or GC-MS can confirm the consumption of the starting ketone.

-

Reduction: Upon formation of the imine, a reducing agent is introduced. The choice of agent is critical for controlling selectivity and ensuring safety.

-

Sodium cyanoborohydride (NaBH₃CN): A mild and selective reagent that reduces the imine in situ without significantly reducing the ketone. This is a self-validating system as the reagent's reactivity is pH-dependent, being more effective at reducing the protonated iminium ion.

-

Catalytic Hydrogenation: An alternative, "greener" method involves hydrogenation over a metal catalyst like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. This method avoids stoichiometric inorganic waste but may require specialized pressure equipment.

-

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with an aqueous basic solution (e.g., 1M NaOH) to remove unreacted reagents and byproducts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by distillation or column chromatography to yield this compound.

Chemical Reactivity and Derivatization

The primary amine group in this compound is the epicenter of its chemical reactivity. This functional group is nucleophilic and basic, allowing for a variety of transformations essential for creating libraries of compounds in drug discovery.

-

Salt Formation: As a base, it readily reacts with inorganic and organic acids to form stable ammonium salts. This is crucial for pharmaceutical formulations, as salts often exhibit improved solubility and stability compared to the free base.

-

N-Alkylation and N-Acylation: The amine can be readily alkylated or acylated using alkyl halides or acyl chlorides/anhydrides, respectively. These reactions allow for the introduction of diverse functional groups to probe structure-activity relationships (SAR). For example, acylation with a specific acid chloride could yield an amide with potential therapeutic properties.

-

Schiff Base Formation: Reaction with aldehydes and ketones yields Schiff bases (imines), which can serve as intermediates for further synthetic manipulations or be investigated for their own biological activities.

Potential Applications in Research and Drug Development

While this compound is not a widely commercialized drug, its structural motifs are present in pharmacologically active molecules, suggesting its utility as a valuable building block.

-

Scaffold for CNS-Active Agents: The structure is related to phenylcycloalkylmethylamine derivatives, which have been investigated for appetite suppressant activity.[3] The combination of a bulky, lipophilic cyclohexyl group and a primary amine is a common feature in compounds that cross the blood-brain barrier. The specific stereochemistry would be critical in targeting receptors with high affinity and selectivity.

-

Analog Development: The general class of cyclohexylamines has been explored for various biological activities, including analgesic and antidepressant properties.[5] this compound provides a chiral scaffold to synthesize novel derivatives for screening in these therapeutic areas.

-

Chiral Ligands and Auxiliaries: The stereoisomers of this amine could be evaluated as chiral ligands in asymmetric catalysis or as chiral resolving agents for separating racemic mixtures of acids.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.[1]

GHS Hazard Classification

| Hazard Class | GHS Code | Description | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | PubChem[1] |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | PubChem[1] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | PubChem[1] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only under a chemical fume hood to prevent inhalation of vapors.[6] Ensure that eyewash stations and safety showers are readily accessible.[7]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[8]

-

Skin Protection: Handle with chemically resistant gloves (e.g., nitrile) inspected prior to use. Wear a lab coat or protective suit to prevent skin contact.[8]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[9]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and get immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or doctor immediately.[8]

-

Conclusion

This compound is a chiral primary amine with significant untapped potential. Its well-defined stereochemistry, coupled with the versatile reactivity of its amine functional group, makes it an attractive building block for the synthesis of novel chemical entities, particularly in the field of medicinal chemistry. A logical and scalable synthetic route via reductive amination of the corresponding ketone is readily conceivable. While its handling requires strict adherence to safety protocols due to its corrosive and toxic nature, its value as a scaffold for exploring new chemical space warrants further investigation by the scientific community.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (Cyclohexylmethyl)(3,3-dimethylbutan-2-yl)amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H21N). Retrieved from [Link]

-

PubChem. (n.d.). 3-Cyclohexylbutan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis and biological activity of cyclohexylamine derivatives. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-Cyclohexylbutan-2-amine. Retrieved from [Link]

- Google Patents. (n.d.). Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives.

-

PubChem. (n.d.). 3-Cyclohexylbutan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | C10H21N | CID 65439714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C10H21N) [pubchemlite.lcsb.uni.lu]

- 3. US9238625B2 - Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives - Google Patents [patents.google.com]

- 4. 3-Cyclohexylbutan-2-one | C10H18O | CID 12587449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Stereoisomers of 3-Cyclohexylbutan-2-amine

Abstract

This technical guide provides a comprehensive overview of the stereoisomerism of 3-Cyclohexylbutan-2-amine, a chiral amine with potential applications in pharmaceutical and materials science. The document delves into the structural analysis of its stereoisomers, outlines synthetic strategies for their preparation, and presents detailed methodologies for their separation and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's stereochemistry and the practical approaches to isolating and identifying its individual stereoisomers.

Introduction: The Significance of Stereoisomerism

In the realm of molecular science, the three-dimensional arrangement of atoms, or stereochemistry, plays a pivotal role in determining the physical, chemical, and biological properties of a compound. Stereoisomers, molecules with the same molecular formula and connectivity but different spatial arrangements of atoms, can exhibit vastly different pharmacological and toxicological profiles. A thorough understanding and control of stereochemistry are therefore critical in the development of safe and efficacious drugs.

This guide focuses on this compound, a chiral amine featuring two stereogenic centers. The presence of these chiral centers gives rise to a set of four distinct stereoisomers, each with a unique spatial configuration. The subtle yet significant differences in their three-dimensional structure can lead to differential interactions with chiral biological targets such as enzymes and receptors. Consequently, the isolation and characterization of each stereoisomer are paramount for any meaningful investigation into its potential applications.

Structural Analysis of this compound Stereoisomers

The systematic IUPAC name for this compound reveals its core structure: a butane chain with a cyclohexyl group at position 3 and an amino group at position 2.[1] The key to its stereoisomerism lies in the two chiral centers located at carbon atoms C2 and C3 of the butane backbone.

The number of possible stereoisomers is determined by the formula 2n, where 'n' is the number of chiral centers. For this compound, with n=2, there are 22 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers, which are diastereomers of each other.

The four stereoisomers are:

-

(2R, 3R)-3-Cyclohexylbutan-2-amine

-

(2S, 3S)-3-Cyclohexylbutan-2-amine

-

(2R, 3S)-3-Cyclohexylbutan-2-amine

-

(2S, 3R)-3-Cyclohexylbutan-2-amine

The (2R, 3R) and (2S, 3S) isomers are a pair of enantiomers, as are the (2R, 3S) and (2S, 3R) isomers. The relationship between the (2R, 3R) and (2R, 3S) isomers (or any other combination of one from each enantiomeric pair) is diastereomeric.

Diagram: Stereoisomers of this compound

Caption: Relationships between the four stereoisomers of this compound.

Synthetic Strategies

The synthesis of this compound stereoisomers typically commences with the preparation of the corresponding ketone, 3-cyclohexylbutan-2-one.[2][3] This prochiral ketone serves as a key intermediate for introducing the amine functionality and establishing the stereochemistry at C2.

Synthesis of the Precursor: 3-Cyclohexylbutan-2-one

A common and effective method for the synthesis of 3-cyclohexylbutan-2-one is the Friedel-Crafts acylation of cyclohexane with crotonyl chloride, followed by reduction of the resulting unsaturated ketone.

Experimental Protocol: Synthesis of 3-Cyclohexylbutan-2-one

-

Friedel-Crafts Acylation:

-

To a stirred suspension of anhydrous aluminum chloride in cyclohexane at 0-5 °C, slowly add crotonyl chloride.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Reduction:

-

The crude unsaturated ketone can be reduced to 3-cyclohexylbutan-2-one via catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst).

-

Purify the final product by vacuum distillation.

-

Synthesis of this compound Stereoisomers via Reductive Amination

Reductive amination of 3-cyclohexylbutan-2-one is a versatile method for the synthesis of this compound. This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine. The stereochemical outcome of this reaction can be influenced by the choice of reagents and reaction conditions.

3.2.1. Non-Stereoselective Reductive Amination

A straightforward approach to obtaining a mixture of all four stereoisomers involves a standard reductive amination protocol.

Experimental Protocol: Non-Stereoselective Reductive Amination

-

Dissolve 3-cyclohexylbutan-2-one in a suitable solvent such as methanol or ethanol.

-

Add an excess of ammonia (as a solution in methanol or as ammonium acetate).

-

Introduce a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), portion-wise at room temperature.

-

Stir the reaction mixture for 12-24 hours.

-

Quench the reaction with water and adjust the pH to basic (pH > 10) with a strong base (e.g., NaOH).

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate to obtain the crude mixture of this compound stereoisomers.

3.2.2. Diastereoselective and Enantioselective Approaches

To achieve stereocontrol in the synthesis, more sophisticated methods are required. These often involve the use of chiral auxiliaries or chiral catalysts.

-

Use of Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction.[4] For the synthesis of this compound, a chiral amine such as (R)- or (S)-α-methylbenzylamine can be used in the reductive amination of 3-cyclohexylbutan-2-one. This will lead to the formation of two diastereomeric N-benzylated amines, which can be separated by chromatography. Subsequent hydrogenolysis of the separated diastereomers will remove the chiral auxiliary and yield the enantiomerically enriched this compound isomers.

Diagram: Synthesis using a Chiral Auxiliary

Sources

- 1. 2-Butanamine, (S)- | C4H11N | CID 6713753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Efficient Preparation of Optically Pure C2-Symmetrical Cyclic Amines for Chiral Auxiliary [organic-chemistry.org]

- 3. 3-Cyclohexylbutan-2-one | C10H18O | CID 12587449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectral Analysis of 3-Cyclohexylbutan-2-amine

Abstract

This technical guide provides a comprehensive analysis of the expected spectral data for 3-Cyclohexylbutan-2-amine, a saturated aliphatic amine with applications in chemical synthesis and pharmaceutical research. In the absence of a complete, publicly available experimental dataset, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the compound's spectral characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation of similar small molecules. Each section details the theoretical basis for the predicted data, the causality behind experimental choices, and standardized protocols for data acquisition.

Molecular Structure and Overview

This compound is a primary amine with the molecular formula C₁₀H₂₁N and a molecular weight of approximately 155.28 g/mol . Its structure features a chiral butan-2-amine backbone substituted with a cyclohexyl group at the 3-position. The presence of two stereocenters (at C2 and C3) implies the existence of four possible stereoisomers. This guide will focus on the general spectral features common to all stereoisomers, though subtle differences in chemical shifts may be observed for individual diastereomers.

A fundamental understanding of the molecule's structure is the first step in any spectral analysis workflow.

Caption: 2D Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton framework of a molecule. The predicted spectrum of this compound would display distinct signals for the protons on the butyl chain and the cyclohexyl ring.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -NH₂ | 0.5 - 2.0 | Broad Singlet | 2H | Chemical shift is variable and concentration-dependent; protons are exchangeable with D₂O.[1] |

| H-2 (CH-NH₂) | ~2.5 - 3.0 | Multiplet | 1H | Deshielded by the adjacent electron-withdrawing amino group.[2] |

| H-3 (CH-Cyclohexyl) | ~1.5 - 1.8 | Multiplet | 1H | Standard aliphatic methine proton. |

| CH₃ (C-1) | ~1.0 - 1.2 | Doublet | 3H | Coupled to the H-2 proton. |

| CH₃ (C-4) | ~0.8 - 1.0 | Doublet | 3H | Coupled to the H-3 proton. |

| Cyclohexyl Protons | 0.9 - 1.8 | Complex Multiplets | 11H | Overlapping signals from axial and equatorial protons of the cyclohexyl ring.[3] |

Causality in ¹H NMR Analysis

The electron-withdrawing nature of the nitrogen atom causes a downfield shift (deshielding) for the adjacent proton at the C-2 position. Protons on the amino group itself are often broad due to quadrupole broadening from the nitrogen atom and rapid chemical exchange.[1] The complex, overlapping multiplets for the cyclohexyl protons are a hallmark of saturated cyclic systems, where the small differences in the chemical environments of axial and equatorial protons lead to intricate splitting patterns.[3] The addition of a few drops of D₂O to the NMR sample would cause the -NH₂ signal to disappear, confirming its assignment.[2]

Standard Protocol for ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Due to the molecule's asymmetry, ten distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 (CH-NH₂) | 50 - 60 | The carbon directly attached to the electronegative nitrogen is significantly deshielded.[2] |

| C-3 (CH-Cyclohexyl) | 40 - 50 | Aliphatic methine carbon. |

| C-1' (Cyclohexyl CH) | 40 - 45 | Methine carbon of the cyclohexyl ring attached to the butyl chain. |

| C-2', C-6' (Cyclohexyl CH₂) | 25 - 35 | Saturated methylene carbons adjacent to the point of attachment. |

| C-3', C-5' (Cyclohexyl CH₂) | 25 - 30 | Standard aliphatic methylene carbons. |

| C-4' (Cyclohexyl CH₂) | 25 - 30 | Standard aliphatic methylene carbon. |

| C-1 (CH₃) | 15 - 25 | Aliphatic methyl carbon. |

| C-4 (CH₃) | 10 - 20 | Aliphatic methyl carbon. |

Causality in ¹³C NMR Analysis

Similar to ¹H NMR, the carbon atom bonded to the nitrogen (C-2) experiences the most significant downfield shift due to the inductive effect of the nitrogen atom.[2] The chemical shifts of the cyclohexyl carbons are typical for saturated cycloalkanes. The exact chemical shifts can be influenced by the stereochemistry of the molecule.

Standard Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Utilize the same NMR spectrometer, switching to the ¹³C frequency.

-

Data Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

-

Data Processing: Process the data using a Fourier transform and phase correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. For this compound, the key functional groups are the primary amine (N-H) and the aliphatic C-H bonds.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium, Sharp | Characteristic for primary amines, appearing as a doublet.[1][4] |

| C-H Stretch (sp³ hybridized) | 2850 - 3000 | Strong | Typical for aliphatic C-H bonds in the butyl and cyclohexyl groups. |

| N-H Bend (scissoring) | 1580 - 1650 | Medium | Characteristic bending vibration for primary amines.[4] |

| C-N Stretch | 1020 - 1250 | Medium to Weak | Aliphatic C-N bond stretch.[4] |

| N-H Wag | 665 - 910 | Broad, Strong | Out-of-plane bending of the N-H bond in primary amines.[4] |

Standard Protocol for IR Data Acquisition

-

Sample Preparation: For a liquid sample, a neat spectrum can be obtained by placing a thin film of the compound between two salt (NaCl or KBr) plates.

-

Instrument Setup: Place the salt plates in the sample holder of an FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates should be taken first and subtracted from the sample spectrum.

-

Data Analysis: Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): According to the Nitrogen Rule , a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[2][5] For C₁₀H₂₁N, the molecular ion peak is expected at an m/z of 155.

-

Major Fragmentation Pathway (Alpha-Cleavage): Aliphatic amines characteristically undergo alpha-cleavage, where the bond between the carbon bearing the amino group (the α-carbon) and an adjacent carbon is broken.[6][7][8] This results in a resonance-stabilized iminium cation.

Two primary alpha-cleavage pathways are possible for this compound:

-

Cleavage of the C1-C2 bond: Loss of a methyl radical (•CH₃, mass 15) to form an iminium cation at m/z 140.

-

Cleavage of the C2-C3 bond: Loss of a cyclohexyl-ethyl radical (•C₈H₁₅, mass 111) to form an iminium cation at m/z 44 . This is often the base peak (the most abundant fragment) due to the formation of a small, stable cation.

Caption: Predicted major fragmentation pathways for this compound.

Standard Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which plots ion abundance versus m/z.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined application of NMR, IR, and MS techniques. This guide has detailed the predicted spectral data based on established chemical principles. The characteristic doublet of N-H stretches in the IR spectrum confirms the primary amine, while the molecular ion peak at an odd m/z in the mass spectrum corroborates the presence of a single nitrogen atom. The base peak at m/z 44 resulting from alpha-cleavage is a strong indicator of the butan-2-amine structure. Finally, ¹H and ¹³C NMR spectroscopy provide the detailed connectivity of the carbon and hydrogen framework, allowing for a complete and unambiguous structural assignment. The protocols and interpretive logic presented herein serve as a robust framework for the analysis of this and structurally related compounds.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

Chemistry LibreTexts. 6.5: Amine Fragmentation. [Link]

-

JoVE. Mass Spectrometry of Amines. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

OpenStax. 24.10 Spectroscopy of Amines. [Link]

-

Doc Brown's Chemistry. C6H12 cyclohexane low high resolution 1H proton nmr spectrum. [Link]

Sources

- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3-Cyclohexylbutan-2-amine (CAS 855364-40-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclohexylbutan-2-amine, identified by CAS number 855364-40-8, is a primary amine featuring a cyclohexane ring attached to a butan-2-amine backbone. While this compound itself has not been extensively studied for direct biological activity, it represents a valuable chiral building block in medicinal chemistry. The cyclohexylamine scaffold is a prevalent motif in a wide array of biologically active molecules and approved pharmaceuticals. Its incorporation can significantly influence the lipophilicity, metabolic stability, and receptor-binding affinity of a parent compound.

This guide provides a comprehensive overview of the physicochemical properties of this compound, a detailed protocol for its synthesis via reductive amination, and explores its application in the synthesis of more complex molecules with therapeutic potential.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.[1]

| Property | Value | Source |

| CAS Number | 855364-40-8 | ECHA[1] |

| Molecular Formula | C₁₀H₂₁N | PubChem[1] |

| Molecular Weight | 155.28 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CC(C1CCCCC1)C(C)N | PubChem[1] |

| InChIKey | YXLQIAOHRCHNEY-UHFFFAOYSA-N | PubChem[1] |

| XLogP3-AA | 3.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 26 Ų | PubChem[1] |

| Exact Mass | 155.167400 g/mol | PubChem[1] |

| Monoisotopic Mass | 155.167400 g/mol | PubChem[1] |

Synthesis of this compound: Reductive Amination

The most common and efficient method for the synthesis of this compound is the reductive amination of its corresponding ketone, 3-cyclohexylbutan-2-one.[2] This one-pot reaction involves the formation of an imine intermediate from the ketone and an amine source (ammonia), which is then reduced in situ to the desired primary amine. A similar approach has been documented in the synthesis of related compounds like β-Cyclohexylisopropylmethylamine.[3]

Experimental Protocol:

Materials:

-

3-Cyclohexylbutan-2-one

-

Ammonia (e.g., 7N solution in methanol)

-

Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent (e.g., Sodium triacetoxyborohydride)

-

Methanol (anhydrous)

-

Glacial acetic acid

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-cyclohexylbutan-2-one (1.0 eq).

-

Amine Source Addition: Add a solution of ammonia in methanol (e.g., 7N, 5-10 eq).

-

Acid Catalyst: Add glacial acetic acid to catalyze the imine formation (approximately 1-2 eq). Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 20°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extraction: Partition the residue between diethyl ether and water. Make the aqueous layer basic (pH > 10) by the addition of a suitable base (e.g., 1M NaOH). Extract the aqueous layer with diethyl ether (3 x).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Synthetic Workflow Diagram:

Sources

The Multifaceted Biological Landscape of Substituted Cyclohexylamines: A Technical Guide for Drug Discovery Professionals

Abstract

Substituted cyclohexylamines represent a versatile and increasingly significant scaffold in modern medicinal chemistry and drug development. This in-depth technical guide provides a comprehensive exploration of the diverse biological activities associated with this chemical class, offering researchers, scientists, and drug development professionals a detailed understanding of their therapeutic potential. Moving beyond a mere catalog of compounds, this guide delves into the intricate structure-activity relationships, mechanisms of action, and the critical experimental methodologies required to effectively evaluate these molecules. We will explore their roles as N-methyl-D-aspartate (NMDA) receptor antagonists, soluble epoxide hydrolase (sEH) inhibitors, dopamine autoreceptor agonists, and their applications in oncology and inflammatory diseases. This guide is designed to be a practical resource, providing not only the theoretical underpinnings but also actionable, field-proven experimental protocols and data interpretation strategies to empower your research and development endeavors.

Introduction: The Cyclohexylamine Scaffold - A Privileged Structure in Medicinal Chemistry

The cyclohexylamine moiety, a cyclohexane ring bearing an amine group, is a foundational structural motif found in a wide array of biologically active molecules.[1] Its conformational flexibility, combined with the ability to introduce diverse substitutions at various positions on both the ring and the amine, provides a rich chemical space for optimizing pharmacological properties. This inherent versatility has led to the development of substituted cyclohexylamines as key pharmacophores targeting a range of biological pathways with significant therapeutic implications.[2] This guide will navigate through the prominent biological activities of these compounds, elucidating the molecular mechanisms that underpin their effects and the experimental frameworks used to characterize them.

Arylcyclohexylamines as Modulators of the N-Methyl-D-Aspartate (NMDA) Receptor

Arylcyclohexylamines, such as phencyclidine (PCP) and ketamine, are well-characterized for their profound effects on the central nervous system, primarily through their interaction with the NMDA receptor, a crucial ionotropic glutamate receptor.[3][4]

Mechanism of Action: Non-Competitive Antagonism

Arylcyclohexylamines act as non-competitive antagonists of the NMDA receptor.[3] They bind to a specific site, often referred to as the "PCP-binding site," located within the ion channel pore of the receptor.[3][5] This binding event physically blocks the flow of ions, primarily Ca2+, through the channel, even when the receptor is activated by its endogenous agonists, glutamate and glycine.[3] This antagonism of the NMDA receptor is responsible for the dissociative anesthetic, analgesic, and, at higher doses, psychotomimetic effects of these compounds.[3]

Signaling Pathway: Arylcyclohexylamine Antagonism of the NMDA Receptor

Caption: Workflow for screening substituted cyclohexylamines as sEH inhibitors.

Structure-Activity Relationships (SAR)

The design of potent sEH inhibitors based on the cyclohexylamine scaffold often involves:

-

A Central Urea or Amide Moiety: This group is crucial for interacting with key residues in the sEH active site.

-

Hydrophobic Groups: The cyclohexyl ring and other hydrophobic substituents (e.g., adamantyl groups) occupy hydrophobic pockets in the enzyme's active site, contributing significantly to binding affinity. [6]* Polar Substituents: Introduction of polar groups can improve the pharmacokinetic properties, such as solubility, of the inhibitors. [6]

Experimental Protocol: Fluorometric Assay for sEH Activity

A widely used method for screening sEH inhibitors is a fluorometric assay that measures the hydrolysis of a non-fluorescent substrate to a highly fluorescent product. [7] Protocol: sEH Inhibitor Screening Assay

-

Reagents and Materials:

-

Recombinant human sEH enzyme.

-

sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester).

-

Assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA).

-

Test compounds (substituted cyclohexylamines) dissolved in DMSO.

-

A known sEH inhibitor as a positive control (e.g., N,N'-dicyclohexylurea).

-

96-well black microplate.

-

Fluorescence microplate reader.

-

-

Assay Procedure:

-

Add 2 µL of the test compound or control in DMSO to the wells of the microplate.

-

Add 100 µL of the sEH enzyme solution (at a pre-determined optimal concentration) to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 100 µL of the pre-warmed sEH substrate solution.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

-

Fluorescence Measurement:

-

Stop the reaction (optional, depending on the kinetic or endpoint measurement).

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the product (e.g., Ex/Em = 330/465 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme) from all readings.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control (DMSO).

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cyclohexylamines as Dopamine Autoreceptor Agonists for Antipsychotic Applications

Dopamine autoreceptors, primarily the D2 and D3 subtypes, are presynaptic receptors that regulate the synthesis and release of dopamine. Agonists of these autoreceptors can reduce dopaminergic neurotransmission, a mechanism that is being explored for the development of novel antipsychotic agents with a potentially better side-effect profile than traditional dopamine antagonists. [8][9]

Mechanism of Action: Presynaptic Inhibition

Substituted cyclohexylamines can be designed to act as selective agonists at dopamine autoreceptors. [10]By stimulating these presynaptic receptors, they trigger a negative feedback loop that leads to decreased firing of dopaminergic neurons and reduced dopamine release into the synaptic cleft. This modulation of dopamine levels in key brain regions is thought to contribute to their antipsychotic effects. [8]

Experimental Protocol: Assessing Dopamine Autoreceptor Agonism

A common in vitro method to evaluate the agonist activity of compounds at dopamine receptors is to measure their effect on cyclic AMP (cAMP) levels in cells expressing the receptor of interest. Since D2 and D3 receptors are Gαi/o-coupled, their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP. [11] Protocol: cAMP Assay for D2/D3 Receptor Agonism

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293 or CHO cells) in appropriate media.

-

Transfect the cells with a plasmid encoding the human dopamine D2 or D3 receptor. Stable cell lines expressing the receptor are preferred for consistency.

-

-

cAMP Assay:

-

Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

-

Wash the cells with serum-free media.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

-

Add varying concentrations of the test compound (substituted cyclohexylamine) to the cells.

-

Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.

-

Incubate for 15-30 minutes at 37°C.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based biosensor assays).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample from the standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration.

-

Calculate the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal inhibitory effect).

-

Substituted Cyclohexylamines in Oncology: Platinum-Based Complexes

The cyclohexylamine ligand has been successfully incorporated into platinum-based anticancer agents. These complexes aim to improve upon the efficacy and side-effect profile of established platinum drugs like cisplatin and carboplatin. [12][13]

Mechanism of Action: DNA Damage and Apoptosis

Similar to other platinum-based drugs, cyclohexylamine-containing platinum complexes exert their cytotoxic effects primarily by binding to DNA. [13]After entering the cell, the platinum complex can form covalent adducts with DNA bases, leading to the formation of intrastrand and interstrand cross-links. These DNA lesions disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. [13]

Experimental Protocol: Evaluating Antiproliferative Activity

The MTT assay is a widely used colorimetric assay to assess the cytotoxic and antiproliferative effects of compounds on cancer cell lines.

Protocol: MTT Assay for Cytotoxicity

-

Cell Culture:

-

Culture the desired cancer cell line (e.g., A549, MCF-7) in appropriate media and conditions.

-

-

Cell Seeding and Treatment:

-

Seed the cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

The next day, treat the cells with various concentrations of the platinum-cyclohexylamine complex. Include a vehicle control (e.g., DMSO or saline) and a positive control (e.g., cisplatin).

-

Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

-

Anti-inflammatory Potential of Novel Cyclohexylamine Derivatives

Recent research has focused on the development of novel substituted cyclohexylamines with anti-inflammatory properties that are not dependent on sEH inhibition. These compounds often modulate the production of pro-inflammatory cytokines. [14][15]

Mechanism of Action: Cytokine Inhibition

The precise mechanisms of action for many novel anti-inflammatory cyclohexylamine derivatives are still under investigation. However, a common endpoint for their activity is the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), from immune cells like macrophages. [16]

Experimental Protocol: Measuring Cytokine Inhibition

An enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying the concentration of specific cytokines in cell culture supernatants.

Protocol: ELISA for TNF-α and IL-6

-

Cell Culture and Stimulation:

-

Culture a relevant immune cell line (e.g., RAW 264.7 murine macrophages) or primary immune cells (e.g., human peripheral blood mononuclear cells).

-

Seed the cells in a 24- or 48-well plate.

-

Pre-treat the cells with various concentrations of the test cyclohexylamine derivative for 1-2 hours.

-

Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.

-

Incubate for 18-24 hours at 37°C.

-

-

Sample Collection:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the cell culture supernatants, which contain the secreted cytokines.

-

-

ELISA Procedure:

-

Use a commercially available ELISA kit for the specific cytokine of interest (e.g., human or mouse TNF-α or IL-6).

-

Follow the manufacturer's instructions, which typically involve:

-

Coating a 96-well plate with a capture antibody.

-

Adding the collected supernatants and standards to the wells.

-

Incubating to allow the cytokine to bind to the capture antibody.

-

Washing the plate and adding a detection antibody.

-

Adding a substrate that produces a colorimetric signal in the presence of the enzyme-conjugated detection antibody.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards.

-

Determine the concentration of the cytokine in each sample from the standard curve.

-

Calculate the percentage of inhibition of cytokine production for each concentration of the test compound compared to the LPS-stimulated control.

-

Determine the IC₅₀ value for cytokine inhibition.

-

Conclusion and Future Perspectives

The substituted cyclohexylamine scaffold continues to be a fertile ground for the discovery and development of new therapeutic agents. Its structural versatility allows for the fine-tuning of pharmacological properties to target a diverse array of biological systems with high potency and selectivity. The examples discussed in this guide, from modulating key receptors in the central nervous system to inhibiting enzymes involved in inflammation and targeting the fundamental machinery of cancer cells, underscore the broad therapeutic potential of this chemical class.

Future research in this area will likely focus on the development of more subtype-selective modulators, particularly for dopamine and NMDA receptors, to minimize off-target effects. Furthermore, the exploration of novel biological targets for substituted cyclohexylamines, guided by advanced screening platforms and a deeper understanding of disease biology, will undoubtedly open new avenues for therapeutic intervention. The integration of computational chemistry and machine learning approaches in the design and optimization of these compounds will further accelerate the discovery of next-generation therapeutics based on this privileged scaffold. As our understanding of the intricate biology of these compounds grows, so too will their impact on human health.

References

-

Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. (2022). Pharmaceuticals, 15(12), 1529. [Link]

-

Measurement of soluble epoxide hydrolase (sEH) activity. (2007). Current Protocols in Toxicology, Chapter 4, Unit 4.23. [Link]

-

Synthesis and Antitumor Activity of ammine/amine platinum(II) and (IV) Complexes. (1991). Inorganica Chimica Acta, 190(2), 209-215. [Link]

-

Synthesis, Characterization and Antitumor Activities of Cis-Ammine Gallic Acid(cyclohexylamine)Platinum(II). (2012). Advanced Materials Research, 581-582, 34-37. [Link]

-

Development of a high-throughput screen for soluble epoxide hydrolase inhibition. (2008). Analytical Biochemistry, 373(1), 127-135. [Link]

-

Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. (2016). Molecules, 21(11), 1486. [Link]

-

Mechanism of action of arylcyclohexylamine derivatives. ResearchGate. [Link]

-

Platinum and Palladium Complexes as Promising Sources for Antitumor Treatments. (2022). Molecules, 27(19), 6649. [Link]

-

Copper(II) and Platinum(II) Naproxenates: Insights on Synthesis, Characterization and Evaluation of Their Antiproliferative Activities. (2021). Molecules, 26(16), 4983. [Link]

-

Synthesis and antitumor activity of new platinum complexes. (1984). Journal of Medicinal Chemistry, 27(8), 1057-1060. [Link]

-

Synthetic Methods for the Preparation of Platinum Anticancer Complexes. (2014). Chemical Reviews, 114(8), 4470-4495. [Link]

-

Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase. (2011). Bioorganic & Medicinal Chemistry Letters, 21(17), 5066-5070. [Link]

-

Reduction and Anticancer Activity of Platinum(IV) Complexes. (1996). Inorganic Chemistry, 35(26), 7620-7627. [Link]

-

Antiproliferative activity of platinum(II) and copper(II) complexes containing novel biquinoxaline ligands. (2020). Metallomics, 12(5), 724-736. [Link]

-

New Platinum(II) Complexes Affecting Different Biomolecular Targets in Resistant Ovarian Carcinoma Cells. (2018). ChemMedChem, 13(17), 1789-1798. [Link]

-

D2 Dopamine Receptor Assay. Innoprot. [Link]

-

Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. (2023). Biosensors, 13(10), 957. [Link]

-

Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases. (2020). Acta Pharmaceutica Sinica B, 10(4), 643-655. [Link]

-

Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. (2017). Methods in Molecular Biology, 1607, 13-23. [Link]

-

Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors. (2007). Journal of Medicinal Chemistry, 50(22), 5258-5261. [Link]

-

Approaches to Determine Expression of Inflammatory Cytokines. (2012). Methods in Molecular Biology, 844, 129-140. [Link]

-

Preparation and testing of homocubyl amines as therapeutic NMDA receptor antagonists. (2013). Medicinal Chemistry Research, 22(1), 360-366. [Link]

-

What are the protocols for the determination of cytokine inflammatory parameters?. ResearchGate. [Link]

-

Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase. (2011). Bioorganic & Medicinal Chemistry, 19(6), 2046-2054. [Link]

-

Accurate & Simple Measurement Of Pro-Inflammatory Cytokine IL-1β l Protocol Preview. (2022). JoVE (Journal of Visualized Experiments). [Link]

-

Synthesis, Biophysical Studies, and Antiproliferative Activity of Platinum(II) Complexes Having 1,2-Bis(aminomethyl)carbobicyclic Ligands. (2013). Inorganic Chemistry, 52(15), 8825-8836. [Link]

-

Synthesis of epoxide hydrolase sEH inhibitors and study of its inhibitory properties. (2007). Russian Chemical Bulletin, 56(10), 2058-2065. [Link]

-

A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. (2018). International Journal of Molecular Sciences, 19(9), 2735. [Link]

-

NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (2023). International Journal of Molecular Sciences, 24(13), 10834. [Link]

-

A systematic review of studies investigating the acute effects of N-methyl- D -aspartate receptor antagonists on behavioural despair in normal animals suggests poor predictive validity. (2020). Journal of Psychopharmacology, 34(11), 1181-1196. [Link]

-

NMDA receptor antagonists and pain relief: A meta-analysis of experimental trials. (2019). Neurology, 92(14), e1652-e1662. [Link]

-

NMDA receptor antagonists and pain relief: A meta-analysis of experimental trials. ResearchGate. [Link]

-

Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics. (2021). ACS Chemical Neuroscience, 12(13), 2419-2429. [Link]

-

Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues. (2016). Molecules, 21(1), 89. [Link]

-

Dopamine autoreceptor agonists as potential antipsychotics. 2. (Aminoalkoxy)-4H-1-benzopyran-4-ones. (1988). Journal of Medicinal Chemistry, 31(7), 1382-1386. [Link]

-

Drug Design Open Access Journals. Juniper Publishers. [Link]

-

Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1172-1183. [Link]

-

Dopamine autoreceptor agonists as potential antipsychotics. 3.6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo[4,5-f]quinolin-2-amine. (1991). Journal of Medicinal Chemistry, 34(9), 2736-2746. [Link]

-

Novel antipsychotic agents with dopamine autoreceptor agonist properties: synthesis and pharmacology of 7-[4-(4-phenyl-1-piperazinyl)butoxy]-3,4-dihydro-2(1H)-quinolinone derivatives. (1998). Journal of Medicinal Chemistry, 41(5), 658-667. [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2019). Journal of Inflammation Research, 12, 177-191. [Link]

-

Dopamine D2/D3 Partial Agonists as Antipsychotics. ResearchGate. [Link]

-

Anti-Inflammatory Activity of Novel 12-N-methylcytisine Derivatives. (2017). Medicinal Chemistry, 13(7), 678-684. [Link]

-

Phencyclidine. Wikipedia. [Link]

-

NMDA receptors and drugs acting on them. SlideShare. [Link]

Sources

- 1. Measurement of soluble epoxide hydrolase (sEH) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phencyclidine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dopamine autoreceptor agonists as potential antipsychotics. 2. (Aminoalkoxy)-4H-1-benzopyran-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel antipsychotic agents with dopamine autoreceptor agonist properties: synthesis and pharmacology of 7-[4-(4-phenyl-1-piperazinyl)butoxy]-3,4-dihydro-2(1H)-quinolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dopamine autoreceptor agonists as potential antipsychotics. 3.6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo[4,5-f]quinolin-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. juniperpublishers.com [juniperpublishers.com]

- 12. Synthesis and antitumor activity of ammine/amine platinum(II) and (IV) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives | MDPI [mdpi.com]

- 15. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Foreword: The Enduring Relevance of the Cyclohexylamine Scaffold

An In-Depth Technical Guide to the Discovery and Isolation of Novel Cyclohexylamine Derivatives

The cyclohexylamine moiety is a privileged scaffold in modern chemistry. Its unique three-dimensional structure and basic nitrogen atom provide an ideal anchor for designing molecules that interact with complex biological systems. From foundational anesthetic agents like Ketamine to contemporary treatments for Parkinson's disease such as Rotigotine, the therapeutic impact of this structural class is undeniable.[1][2][3] Beyond medicine, these derivatives are crucial as corrosion inhibitors, vulcanization accelerators, and photostabilizers in materials science.[3][4]

This guide is designed for the practicing researcher and drug development professional. It eschews a simple recitation of facts in favor of a narrative built on scientific integrity and field-proven insights. We will explore the core strategies for discovering novel derivatives, delve into the causal logic behind state-of-the-art synthesis and isolation protocols, and establish a framework for rigorous, self-validating characterization. Our objective is not merely to describe what is done, but to elucidate why specific experimental choices lead to successful outcomes.

Section 1: Strategies for the Discovery of Novel Derivatives

The discovery of new chemical entities is no longer a serendipitous endeavor. It is a highly structured process that integrates computational design, high-throughput screening, and innovative synthetic methodologies. The choice of strategy is fundamentally dictated by the project's goals: are we seeking a molecule with a specific biological activity, or are we exploring novel chemical space to create a diverse library for future screening?

1.1. Target-Driven vs. Diversity-Oriented Approaches

A primary bifurcation in discovery strategy depends on whether a biological target is known.

-

Target-Driven Design: When a specific receptor or enzyme is identified (e.g., the N-methyl-D-aspartate (NMDA) receptor for neurological drugs), computational chemistry becomes an invaluable tool.[5] Molecular docking simulations can predict the binding affinity of virtual libraries of cyclohexylamine derivatives, allowing chemists to prioritize the synthesis of compounds with the highest predicted potency. This approach conserves resources by focusing on molecules with a higher probability of success.

-

Diversity-Oriented Synthesis (DOS): In cases where a target is unknown or when building a foundational screening library, the goal is to maximize structural diversity. Here, the emphasis is on developing flexible synthetic routes that can generate a wide array of derivatives from a common intermediate. This approach leverages varied building blocks and reaction conditions to explore a broad swath of chemical space.

1.2. Modern Synthetic Engines of Discovery

Recent breakthroughs in synthetic chemistry have opened doors to previously inaccessible molecular architectures. A prime example is the use of photoredox catalysis , which employs visible light to initiate chemical reactions under exceptionally mild conditions. This has enabled the development of novel [4+2] cycloaddition reactions to construct highly functionalized cyclohexylamine derivatives with excellent stereocontrol, a feat that was challenging with traditional thermal methods.[1][6] This method's atom economy and tolerance for diverse functional groups make it a powerful tool for modern discovery campaigns.[6]

Diagram: Conceptual Workflow for Novel Derivative Discovery

This diagram illustrates the iterative cycle of discovery, moving from initial concept to a validated lead compound.

Caption: High-level workflow for drug discovery, from initial concept to lead validation.

Section 2: Core Methodologies for Synthesis and Derivatization

The synthesis of the cyclohexylamine core is a well-established field, yet the choice of method carries significant implications for yield, purity, and the potential for subsequent derivatization.

2.1. Foundational Synthesis of the Cyclohexylamine Core

Two primary, industrially relevant methods form the bedrock of cyclohexylamine synthesis:

-

Hydrogenation of Anilines: This is a dominant industrial route involving the catalytic reduction of an aniline derivative.[3] The choice of catalyst (typically cobalt or nickel-based) is critical for achieving complete saturation of the aromatic ring without causing side reactions. The key advantage is the direct conversion of readily available anilines to the corresponding cyclohexylamines.[3]

-

Reductive Amination of Cyclohexanones: This versatile method involves the reaction of a cyclohexanone derivative with ammonia or a primary amine in the presence of a reducing agent.[7] It offers greater flexibility for introducing substituents on the nitrogen atom from the outset. The process first forms an intermediate imine (or enamine), which is then reduced in situ to the final amine.

Experimental Protocol: Reductive Amination of 4-tert-Butylcyclohexanone

This protocol provides a self-validating system by including in-process checks (TLC) and a clear purification pathway.

Objective: To synthesize N-benzyl-4-tert-butylcyclohexylamine.

Materials:

-

4-tert-Butylcyclohexanone (1.0 eq)

-

Benzylamine (1.1 eq)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) (Anhydrous)

-

Acetic Acid (catalytic, ~5 mol%)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

TLC plates (Silica gel 60 F₂₅₄)

-

Mobile Phase for TLC: 20% Ethyl Acetate in Hexanes

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-tert-butylcyclohexanone and anhydrous DCM. Stir until fully dissolved.

-

Imine Formation: Add benzylamine followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 30 minutes.

-

Causality: The acid catalyzes the formation of the intermediate iminium ion, which is the species that will be reduced.

-

-

In-Process Check (Optional but Recommended): Spot the reaction mixture on a TLC plate against the starting ketone. The appearance of a new, slightly more polar spot (the imine) indicates successful initial reaction.

-

Reduction: Cool the flask in an ice bath. Add sodium triacetoxyborohydride portion-wise over 15 minutes.

-

Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the iminium ion without affecting the ketone starting material. Portion-wise addition controls the exothermic reaction.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's completion by TLC, observing the consumption of the starting material and the formation of a new product spot.

-

Work-up & Extraction: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with saturated NaHCO₃, followed by brine.

-

Trustworthiness: The bicarbonate wash neutralizes the acetic acid and removes any unreacted reducing agent byproducts, preventing emulsion formation and ensuring a clean extraction.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Section 3: High-Fidelity Isolation and Purification

A novel compound is only as valuable as its purity. The isolation and purification stage is critical for removing unreacted starting materials, catalysts, and byproducts, which could confound subsequent biological testing and structural analysis.

3.1. Standard Purification Techniques

| Technique | Application | Advantages | Limitations |

| Liquid-Liquid Extraction | Initial work-up | Removes water-soluble impurities and catalysts. Fast and scalable. | Not effective for impurities with similar solubility to the product. |

| Flash Chromatography | Primary purification of crude product | High resolution for milligram to multi-gram scales. | Can be solvent-intensive. Not ideal for very polar compounds. |

| Crystallization | Final purification of solid compounds | Can yield >99.9% purity. Atom-economical. | Product must be a stable solid. Can be time-consuming to optimize. |

| Preparative HPLC | High-purity isolation | Excellent resolution for difficult-to-separate mixtures. | Lower capacity than flash chromatography. More expensive. |

3.2. The Critical Challenge: Chiral Separation

Many biologically active cyclohexylamine derivatives are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Since enantiomers often have drastically different pharmacological effects, their separation is mandatory for drug development.

-

Indirect Method: This classical approach involves reacting the racemic amine with a pure chiral derivatizing agent to form diastereomers.[8] These diastereomers have different physical properties and can be separated by standard techniques like flash chromatography or crystallization. The chiral auxiliary is then cleaved to yield the pure enantiomers.

-

Direct Method (Chiral HPLC): This is the modern gold standard. It utilizes a High-Performance Liquid Chromatography (HPLC) column packed with a Chiral Stationary Phase (CSP).[8][9] The enantiomers interact differently with the chiral environment of the CSP, causing them to travel through the column at different speeds and elute as separate peaks. Polysaccharide-based CSPs are particularly versatile for this purpose.[8]

Diagram: Purification and Chiral Resolution Workflow

This flowchart outlines the decision-making process for purifying a novel cyclohexylamine derivative.

Caption: Decision tree for the purification and chiral separation of a synthesized derivative.

Section 4: Unambiguous Structural Elucidation

The final step is to prove, unequivocally, the structure and purity of the isolated compound. This requires a suite of orthogonal analytical techniques, where each method provides a different piece of the structural puzzle. A self-validating data package relies on the concordance of all analytical results.

4.1. The Spectroscopic & Chromatographic Toolbox

| Technique | Primary Information Provided | Rationale for Use |

| ¹H and ¹³C NMR | Carbon-hydrogen framework, connectivity, stereochemistry | The gold standard for structural determination. Provides a detailed map of the molecule.[4] |

| Mass Spectrometry (MS) | Molecular weight and elemental formula (HRMS) | Confirms the mass of the synthesized compound and provides fragmentation data that can support the proposed structure.[10] |

| Infrared (IR) Spectroscopy | Presence of key functional groups (N-H, C=O, etc.) | A rapid and simple method to confirm that key chemical transformations have occurred (e.g., the disappearance of a C=O stretch after reduction).[2] |

| Analytical HPLC | Purity assessment and retention time | Quantifies the purity of the final compound (e.g., >98%) and serves as a quality control check. |

| Gas Chromatography (GC) | Purity and volatility assessment | An alternative to HPLC for volatile and thermally stable amines, often coupled with a Flame Ionization Detector (FID).[11] |

| Chiral HPLC/CE | Enantiomeric excess (e.e.) or enantiomeric ratio (e.r.) | For chiral compounds, this analysis is non-negotiable to determine the success of the resolution.[9][12] |

4.2. A Self-Validating Data Package

For a novel compound, a trustworthy data package must be internally consistent. For example:

-

The molecular weight from Mass Spectrometry must match the structure determined by NMR .

-

The functional groups identified by IR must be consistent with the chemical shifts observed in the NMR spectra.

-

A single sharp peak in both HPLC and GC (if applicable) corroborates the high purity suggested by a clean NMR spectrum.

This multi-faceted approach ensures that the identity and quality of the novel cyclohexylamine derivative are beyond reproach, providing a solid foundation for any subsequent research or development activities.

References

-

Synthesis and biological activity of cyclohexylamine derivatives | Request PDF. (n.d.). Retrieved January 21, 2026, from [Link]

- Cyclohexylamine derivatives - EP0550001B1. (1999). Google Patents.

-

Lu, Y.-N., Che, C., Zhen, G., Chang, X., Dong, X.-Q., & Wang, C.-J. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Chemical Science, 15(16), 5949-5956. [Link]

-

Lu, Y.-N., Che, C., Zhen, G., Chang, X., Dong, X.-Q., & Wang, C.-J. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. National Institutes of Health. [Link]

-

Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2022). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]

-

Cyclohexylamine. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

-

An Efficient Method for the Production of Cyclohexylamine from Cyclohexanone and Ammonia over Cu-Cr-La/γ-Al2O3. (2015). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Determination of higher aliphatic amines and cyclohexylamine by TLC after derivatization with 1-fluoro-2,4-dinitrobenzene. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy | Request PDF. (2021). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Pelletier, R., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences, 23(24), 15574. [Link]

-

An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). National Institutes of Health. [Link]

-

Pelletier, R., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. National Institutes of Health. [Link]

-

Purification and characterization of a novel cyclohexylamine oxidase from the cyclohexylamine-degrading Brevibacterium oxydans IH-35A. (2002). PubMed. [Link]

-

Chiral Drug Separation. (n.d.). ScienceDirect. Retrieved January 21, 2026, from [Link]

-

Discovery of C13-Aminobenzoyl Cycloheximide Derivatives that Potently Inhibit Translation Elongation. (2021). National Institutes of Health. [Link]

-

Cyclohexylamine (C6H13N) properties. (n.d.). Mol-Instincts. Retrieved January 21, 2026, from [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 21, 2026, from [Link]

- Chiral separation of pharmaceutical compounds with charged cyclodextrins using capillary electrophoresis. (2001).

Sources

- 1. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00667D [pubs.rsc.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 4. EP0550001B1 - Cyclohexylamine derivatives - Google Patents [patents.google.com]

- 5. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. researchgate.net [researchgate.net]

- 11. webqc.org [webqc.org]

- 12. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

A Practical Guide to the Theoretical Conformational Analysis of 3-Cyclohexylbutan-2-amine for Drug Discovery

Introduction: The Critical Role of Molecular Conformation in Drug Efficacy